N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound classified within the family of 1,2,3-triazoles. This compound is characterized by a five-membered ring that includes three nitrogen atoms and two carbon atoms, which contributes to its stability and versatility in various applications. The molecular formula of this compound is , with a molecular weight of approximately .
The synthesis of N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through various methodologies. Commonly employed techniques include:
These methods typically require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The structure of N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide features several key components:
Property | Value |
---|---|
Molecular Formula | C20H19ClN4O2 |
Molecular Weight | 382.85 g/mol |
InChI Key | VUTQPBWWQQFPGL-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C4CC4 |
This structural complexity suggests potential for unique interactions with biological targets .
The chemical reactivity of N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be explored through various reactions:
These reactions are crucial for understanding the compound's stability and potential modifications for enhanced biological activity .
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties are essential for practical applications in research and development .
N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has potential applications in several scientific fields:
Research into this compound could uncover additional therapeutic uses or innovative applications in materials science .
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3
CAS No.: 4720-09-6